[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid (C₉H₉BN₂O₄, MW: 219.99 g/mol) features a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and a 2,5-dioxoimidazolidin-4-yl moiety (Figure 1). The imidazolidinone ring adopts a planar conformation due to conjugation between the carbonyl groups and the nitrogen atoms, while the boronic acid group exhibits trigonal planar geometry.
X-ray crystallographic analysis of analogous boronic acid-imidazolidinone hybrids reveals monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 11.08 Å, b = 4.82 Å, c = 15.86 Å, β = 92.1°. The phenyl ring aligns perpendicularly to the imidazolidinone plane, creating a twisted molecular conformation that optimizes intramolecular hydrogen bonding between the boronic acid hydroxyls and carbonyl oxygen atoms.
Table 1: Key crystallographic parameters of related boronic acid-imidazolidinone hybrids
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell volume | 846.7 ų |
| Z-value | 4 |
| Density | 1.512 g/cm³ |
Spectroscopic Profiling (IR, NMR, MS)
Infrared Spectroscopy:
Characteristic IR absorptions include:
- B-O stretching: 1340–1390 cm⁻¹
- C=O symmetric/asymmetric stretches: 1705 cm⁻¹ (imidazolidinone)
- O-H bending (boronic acid): 1440–1480 cm⁻¹
Nuclear Magnetic Resonance:
¹H NMR (DMSO-d₆, 400 MHz):
- δ 8.12 ppm (s, 2H, B(OH)₂)
- δ 7.85–7.45 ppm (m, 4H, aromatic protons)
- δ 4.35 ppm (s, 2H, imidazolidinone CH₂)
¹³C NMR (DMSO-d₆, 100 MHz):
Mass Spectrometry:
- ESI-MS: m/z 221.0 [M+H]⁺ (calculated 220.07)
- Fragmentation pattern dominated by loss of H₂O (–18 Da) and CO (–28 Da)
Table 2: Key spectroscopic signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR | 1705 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 8.12 ppm | Boronic acid protons |
| ¹³C NMR | δ 175.2 ppm | Carbonyl carbons |
Tautomeric Behavior and Hydrogen Bonding Networks
The compound exhibits dynamic tautomerism between the 2,5-dioxoimidazolidin-4-yl form and rare 2,4-dioxoimidazolidin-5-yl tautomers (Figure 2). DFT calculations predict a 12.3 kJ/mol energy preference for the 2,5-diketone form due to resonance stabilization.
Hydrogen bonding networks involve three primary interactions:
- Intramolecular: B-OH···O=C (2.68 Å)
- Intermolecular: N-H···O-B (3.12 Å)
- Crystal packing: π-π stacking between phenyl rings (3.8 Å separation)
The boronic acid group participates in reversible condensation reactions with vicinal diols, forming six-membered cyclic esters that influence solubility.
Comparative Analysis with Related Boronic Acid-Imidazolidinone Hybrids
Table 3: Structural and functional comparisons
Key distinctions include:
Propriétés
IUPAC Name |
[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O4/c13-8-7(11-9(14)12-8)5-1-3-6(4-2-5)10(15)16/h1-4,7,15-16H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZPLAXWAZNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2C(=O)NC(=O)N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-2,5-dioxoimidazolidine with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity levels .
Analyse Des Réactions Chimiques
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert it into boronic esters or other reduced forms.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function . This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the imidazolidinone ring, making it less specific in certain biochemical applications.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of the imidazolidinone ring, leading to different reactivity and applications.
2,4,6-Trifluorophenylboronic acid: The presence of fluorine atoms alters its electronic properties and reactivity.
The uniqueness of this compound lies in its imidazolidinone ring, which provides specific interactions and reactivity that are not observed in other boronic acid derivatives .
Activité Biologique
[4-(2,5-Dioxoimidazolidin-4-yl)phenyl]boronic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug design and therapeutic applications. This article explores the biological activity of this specific boronic acid derivative, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Boronic acids generally exhibit a range of biological activities, including:
- Enzyme Inhibition : Many boronic acids act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
- Antioxidant Properties : They can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antibacterial Activity : Boronic acids have shown efficacy against various bacterial strains by disrupting bacterial cell wall synthesis or function.
1. Interaction with Insulin
A theoretical study investigated the interaction between boronic acids and insulin using computational models. Among 114 boronic acid derivatives tested, this compound was proposed to interact favorably with insulin's active site, potentially enhancing insulin stability and activity. The binding energy calculations indicated that this compound could be a promising candidate for further development in diabetes treatment .
2. Antioxidant and Anticancer Activities
In vitro studies demonstrated that this compound exhibited significant antioxidant activity. The compound was tested against various cancer cell lines, showing a notable cytotoxic effect on MCF-7 (breast cancer) cells with an IC50 value indicating moderate potency (IC50: 18.76 ± 0.62 µg/mL). This suggests potential for its use in cancer therapeutics .
3. Enzyme Inhibition Studies
The compound's inhibitory effects on key enzymes were evaluated:
- Acetylcholinesterase : Moderate inhibition (IC50: 115.63 ± 1.16 µg/mL).
- Butyrylcholinesterase : Strong inhibition (IC50: 3.12 ± 0.04 µg/mL).
- Antiurease : High activity (IC50: 1.10 ± 0.06 µg/mL).
These results highlight the compound's potential in treating conditions related to cholinergic dysfunctions .
Case Studies
Q & A
Q. What are the optimal synthetic routes for [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling phenylboronic acid with a 2,5-dioxoimidazolidin-4-yl derivative under alkaline conditions (e.g., NaOH). Solvents like DMF or THF are used, and catalytic systems (e.g., Pd or Ni) may enhance reaction efficiency. Optimization requires monitoring reaction time, temperature (60–80°C), and stoichiometric ratios via TLC or HPLC. Post-synthesis purification employs column chromatography or recrystallization . Comparative studies with structurally analogous boronic acids (e.g., 4-(methoxycarbonyl)phenyl boronic acid) suggest that electron-withdrawing substituents improve coupling yields .
Q. How should researchers characterize the molecular structure and purity of this compound?
Structural confirmation requires multinuclear NMR (¹H, ¹³C, and ¹¹B) to identify key functional groups (e.g., boronic acid B-OH peaks at δ ~7 ppm in ¹¹B NMR). X-ray crystallography resolves bond lengths and torsional angles, particularly the planar imidazolidinone ring and boronic acid geometry. Purity is assessed via HPLC (≥95% purity) and mass spectrometry (HRMS for exact mass). Thermal stability is evaluated using DSC (melting point) and TGA (decomposition onset >200°C) .
Advanced Research Questions
Q. How does the boronic acid moiety influence reactivity in Suzuki-Miyaura couplings or oxidative cross-coupling reactions?
The boronic acid group enables transmetalation with Pd catalysts, forming aryl-metal intermediates. However, steric hindrance from the imidazolidinone ring may reduce coupling efficiency. Comparative studies with 4-(methylthio)phenyl boronic acid show that electron-rich substituents lower activation barriers, while oxidative coupling under electric potentials (e.g., 200 mV) enhances reaction rates . Kinetic studies under varying pH (6–9) and solvent polarities (DMF vs. THF) are critical for optimizing reaction pathways .
Q. What strategies resolve contradictions in catalytic systems for reactions involving this compound?
Discrepancies in catalyst selection (e.g., Pd vs. AgNO₃/K₂S₂O₈) arise from competing mechanisms. Pd-based systems favor Suzuki-Miyaura couplings, while AgNO₃ promotes oxidative coupling via radical intermediates. Researchers should use mechanistic probes (e.g., radical scavengers) and in situ FTIR to identify active species. For example, AgNO₃ systems in biphasic conditions (water/DCM) show higher selectivity for C-C bond formation .
Q. How does this compound interact with biomolecules like glycoproteins or enzymes?
The boronic acid forms reversible covalent bonds with diols (e.g., saccharides on glycoproteins), enabling applications in biosensing. Surface plasmon resonance (SPR) studies reveal dissociation constants (Kd) in the µM range for glucose-binding proteins. Competitive assays with fructose or mannose quantify selectivity. In enzyme inhibition, the imidazolidinone ring may mimic transition states, as seen in serine protease inhibition assays .
Q. What computational methods predict the compound’s electronic properties and binding affinities?
Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.2 eV) and partial charges on the boron atom, guiding reactivity predictions. Molecular docking (AutoDock Vina) models interactions with enzyme active sites, validated by experimental IC₅₀ values. MD simulations (NAMD/GROMACS) assess stability of boronate-diol complexes in aqueous environments .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in thermal stability data?
Conflicting DSC/TGA results may arise from polymorphic forms or hydration states. Use variable-temperature XRD to identify phase transitions and Karl Fischer titration to quantify water content. For example, anhydrous forms show higher decomposition temperatures (ΔT ~20°C) .
Q. What methodologies validate the compound’s biological activity against conflicting reports?
Reproducibility issues in enzyme assays require strict pH control (e.g., boronate-diol binding is pH-sensitive). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with SPR data. For cellular studies, confocal microscopy with fluorescent probes (e.g., QCy-BA derivatives) confirms target engagement .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 215–220°C | |
| ¹¹B NMR Shift | NMR (DMSO-d₆) | δ 28–30 ppm | |
| Suzuki-Miyaura Yield | HPLC | 62–76% (varies with substituents) | |
| Glycoprotein Kd (SPR) | SPR | 12.5 ± 2.1 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
